N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide
Description
N-(1-(4-(4-Ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a pyrazole-thiazole core linked to a thiophene-2-carboxamide moiety. The pyrazole ring is substituted with a methyl group at position 3, while the thiazole ring at position 4 carries a 4-ethoxyphenyl substituent.
Properties
IUPAC Name |
N-[2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S2/c1-3-26-15-8-6-14(7-9-15)16-12-28-20(21-16)24-18(11-13(2)23-24)22-19(25)17-5-4-10-27-17/h4-12H,3H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNJJAKDIBJYNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
Formation of the Thiazole Ring: This can be achieved by the reaction of 4-ethoxyphenyl isothiocyanate with α-bromoacetophenone under basic conditions.
Formation of the Pyrazole Ring: The thiazole intermediate is then reacted with hydrazine hydrate to form the pyrazole ring.
Formation of the Thiophene Ring: The final step involves the coupling of the pyrazole-thiazole intermediate with thiophene-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole, pyrazole, and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique arrangement of heterocycles, including thiazole, pyrazole, and thiophene rings, which contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 342.41 g/mol.
Synthesis Overview:
The synthesis typically involves multi-step organic reactions:
- Formation of Thiazole Ring: Reaction of 4-ethoxyphenyl isothiocyanate with α-haloketones.
- Formation of Pyrazole Ring: Synthesis through the reaction of hydrazine derivatives with β-diketones.
- Coupling Reactions: Final assembly to form the complete structure.
Specific conditions such as temperature control, solvent choice (e.g., ethanol or dimethylformamide), and catalysts (e.g., sodium hydroxide) are crucial for optimizing yield and purity.
Biological Activities
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
1. Anticancer Properties:
Studies suggest that N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. Molecular docking studies have shown promising interactions with proteins associated with cancer progression.
2. Anti-inflammatory Effects:
The compound may also possess anti-inflammatory properties, potentially acting by inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory response .
3. Antimicrobial Activity:
Preliminary investigations into its antimicrobial efficacy indicate potential against various bacterial strains, making it a candidate for further exploration in pharmaceutical development.
Case Studies and Research Findings
Several studies have reported on the efficacy of similar compounds:
- A study highlighted the synthesis and evaluation of thiazole-derived compounds demonstrating significant anticancer activity through apoptosis induction in cancer cell lines.
- Another investigation focused on anti-inflammatory properties, showcasing a reduction in inflammatory markers in animal models treated with thiazole-containing compounds.
Mechanism of Action
The mechanism of action of N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and are often elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Thiophene-2-Carboxamide Derivatives with Pyrazole/Thiazole Cores
The synthesis and characterization of thiophene-2-carboxamide derivatives in provide a foundation for structural and synthetic comparisons:
Key Observations :
- The target compound differs from compound 4 by replacing the dihydro-pyrazole and phenyl group with a thiazole-4-ethoxyphenyl moiety.
- Compared to compound 5 , the target lacks a dioxopyrazolidine ring but introduces a thiazole heterocycle, which could influence binding selectivity in biological systems .
Alkoxy-Substituted Aromatic Amides in
Compounds 5–8 in share alkoxy-substituted aromatic systems but differ in core structure:
Key Observations :
- While these compounds feature ethoxy/methoxy groups similar to the target, their propan-2-yl amino hydroxy benzamide core contrasts with the pyrazole-thiazole-thiophene architecture of the target compound. This divergence suggests distinct physicochemical profiles: Solubility: The target’s thiophene and thiazole rings may reduce aqueous solubility compared to the benzamide derivatives in . Bioactivity: The rigid pyrazole-thiazole core could favor interactions with flat binding pockets (e.g., kinase ATP sites), whereas the flexible propan-2-yl chain in compounds might target allosteric sites .
Thiazolylmethyl Carbamates in
Compounds l and m in contain thiazole and oxazolidine/carbamate groups but lack the pyrazole-thiophene framework. For example:
- Compound l : Oxazolidine-thiazole core with benzyl and isopropyl groups.
- Compound m : Thiazole-triazepine hybrid with ethylthiazole and phenyl substituents.
Key Observations :
- The target compound’s pyrazole-thiazole-thiophene system offers a more compact topology compared to the extended triazepine or oxazolidine scaffolds in . This compactness may improve metabolic stability by reducing rotatable bonds .
Biological Activity
N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article focuses on its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including thiazole, pyrazole, and thiophene rings. Its molecular formula is , with a molecular weight of approximately 342.41 g/mol. The presence of these heterocycles contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit cyclooxygenase (COX) enzymes, reducing inflammation.
- Anticancer Activity : The compound has shown potential in interacting with DNA, which could lead to anticancer effects.
- Antimicrobial Properties : It demonstrates activity against various pathogens by inhibiting their growth and biofilm formation.
Antimicrobial Activity
Research has highlighted the antimicrobial properties of similar compounds within the same class. For instance, derivatives of thiazole and pyrazole have been tested for their effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.
| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| 7b | 0.22 - 0.25 μg/mL | Not specified |
| 10 | Not specified | Not specified |
The above table summarizes findings from studies on related compounds, indicating that the derivative 7b exhibits strong antimicrobial activity with low MIC values .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been well-documented. A study indicated that compounds similar to this compound showed significant inhibition of inflammatory markers in vitro.
Case Studies
- In Vivo Studies : A study evaluated the analgesic properties of pyrazole derivatives using hot plate tests and acetic acid-induced writhing tests. The results demonstrated that certain derivatives significantly reduced pain response compared to control groups .
- Anticancer Research : Another investigation focused on the anticancer potential of thiazole-containing compounds, revealing that they could inhibit tumor growth in xenograft models through apoptosis induction .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step heterocyclic coupling. Key steps include:
- Pyrazole-thiazole core formation : Cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones in ethanol or DMSO under reflux (60–80°C) .
- Thiophene-2-carboxamide coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF at 0–25°C .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Yields range from 60–76% depending on substituents .
Optimization Tips :
- Use triethylamine as a catalyst to enhance nucleophilic substitution efficiency .
- Monitor reactions via TLC and adjust solvent polarity (e.g., switch from ethanol to acetonitrile) to suppress byproducts .
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | Ethanol, 70°C, 12h | 64–70% | |
| Amide Coupling | DMF, EDC, RT, 24h | 65–74% |
Q. Which characterization techniques are critical for confirming the compound’s structure?
- 1H/13C NMR : Assign peaks for thiophene (δ 7.2–7.5 ppm), pyrazole (δ 6.8–7.1 ppm), and ethoxyphenyl (δ 1.4 ppm for CH3, 4.0 ppm for OCH2) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) with <5 ppm error .
- IR Spectroscopy : Validate carbonyl (C=O, 1650–1680 cm⁻¹) and thiazole C=N (1600–1620 cm⁻¹) .
Common Pitfalls :
- Overlapping NMR signals (e.g., pyrazole C-H vs. thiophene C-H) require 2D NMR (COSY, HSQC) for resolution .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve biological efficacy?
- Substitution Analysis : Systematically modify the ethoxyphenyl (e.g., replace with halophenyl or methoxyphenyl) and thiophene moieties to assess impact on target binding .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with thiazole N-atoms) .
- In Vitro Screening : Test analogs against kinase assays (e.g., VEGFR-2) or antimicrobial panels to correlate substituents with activity .
Example SAR Finding :
- Replacement of 4-ethoxyphenyl with 4-fluorophenyl increased anticancer potency (IC50 from 12 µM to 4.5 µM in MCF-7 cells) .
Q. What methodologies resolve contradictions in reported biological activity data?
Contradictions (e.g., variable antimicrobial activity across studies) may arise from:
- Assay Variability : Standardize protocols (e.g., CLSI guidelines for MIC testing) .
- Compound Stability : Perform HPLC stability checks under assay conditions (pH 7.4, 37°C) to rule out degradation .
- Target Selectivity : Use CRISPR-edited cell lines to confirm on-target effects vs. off-target kinase inhibition .
Case Study :
- A 2025 study found discrepancies in antifungal activity (C. albicans MIC: 8 µg/mL vs. 32 µg/mL). Retesting with standardized inoculum size (1×10⁵ CFU/mL) resolved variability .
Q. How can the compound’s mechanism of action be elucidated using in vitro and in silico approaches?
- Protein Binding Studies : Use surface plasmon resonance (SPR) to measure binding affinity (KD) for suspected targets (e.g., mGluR5) .
- Transcriptomic Profiling : RNA-seq of treated cancer cells to identify dysregulated pathways (e.g., apoptosis genes BAX/BCL-2) .
- Molecular Dynamics Simulations : Simulate ligand-receptor complexes (GROMACS) to predict binding stability over 100 ns .
Key Finding :
- The thiophene-carboxamide moiety forms a stable hydrogen bond with mGluR5’s Ser658, critical for antipsychotic activity .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
